molecular formula C12H19N3O B13717591 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol

3-[4-(2-Aminoethyl)-1-piperazinyl]phenol

Cat. No.: B13717591
M. Wt: 221.30 g/mol
InChI Key: AJVXFWTTZSUWAS-UHFFFAOYSA-N
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Description

3-[4-(2-Aminoethyl)-1-piperazinyl]phenol is a chemical compound with the molecular formula C12H19N3O. It is a derivative of phenol, featuring a piperazine ring substituted with an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol typically involves the reaction of 3-chlorophenol with 1-(2-aminoethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Aminoethyl)-1-piperazinyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(2-Aminoethyl)-1-piperazinyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Aminoethyl)-1-piperazinyl]phenol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs like tyramine and 4-(2-aminoethyl)phenol, potentially offering enhanced activity or selectivity in certain applications .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-[4-(2-aminoethyl)piperazin-1-yl]phenol

InChI

InChI=1S/C12H19N3O/c13-4-5-14-6-8-15(9-7-14)11-2-1-3-12(16)10-11/h1-3,10,16H,4-9,13H2

InChI Key

AJVXFWTTZSUWAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)C2=CC(=CC=C2)O

Origin of Product

United States

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